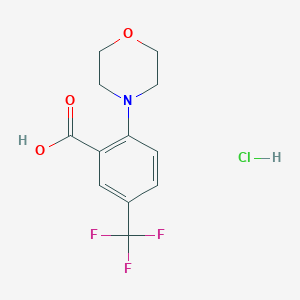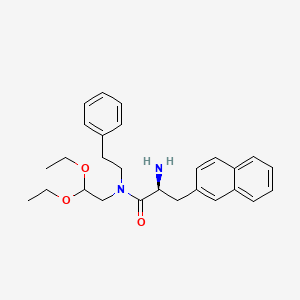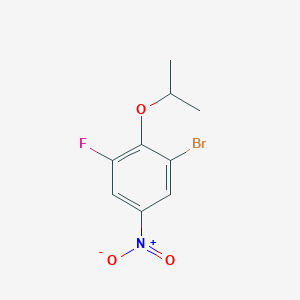
1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene is an organic compound with the molecular formula C9H9BrFNO3 It is characterized by the presence of bromine, fluorine, isopropoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-bromo-3-fluoro-2-isopropoxybenzene, followed by purification processes to isolate the desired product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various substrates. The isopropoxy group can affect the compound’s solubility and overall chemical behavior.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-3-fluoro-2-isopropoxy-5-nitro-benzene include:
1-Bromo-3-fluoro-5-nitrobenzene: Lacks the isopropoxy group, which affects its solubility and reactivity.
1-Bromo-2-isopropoxybenzene: Lacks the nitro and fluorine groups, resulting in different chemical properties and applications.
1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene: A positional isomer with similar functional groups but different spatial arrangement, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-nitro-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO3/c1-5(2)15-9-7(10)3-6(12(13)14)4-8(9)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFPBKJGTUKGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
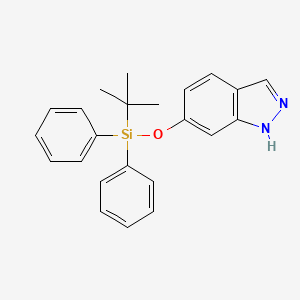

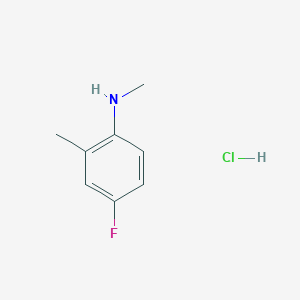
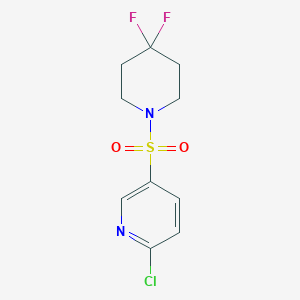
![2-(Acetoxymethyl)-3-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]phenylboronic Acid Pinacol Ester](/img/structure/B8123930.png)
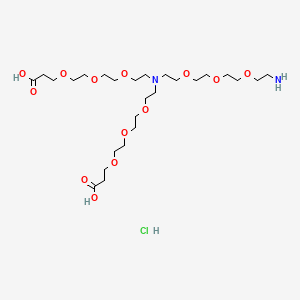
![[1-(4-Bromo-2-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8123949.png)
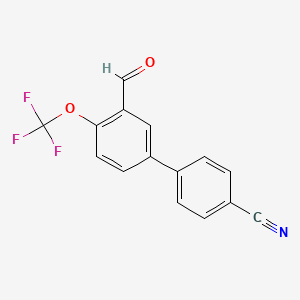
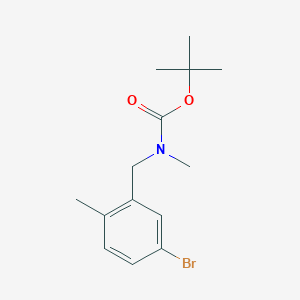

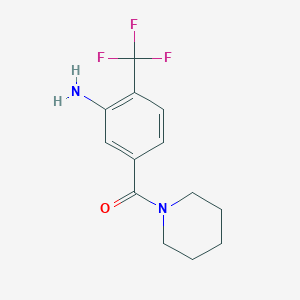
![2,2-Difluoro-5-vinyl-benzo[1,3]dioxole](/img/structure/B8124000.png)
